molecular formula C16H12FN5O2 B605684 N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide CAS No. 1396337-04-4

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide

Cat. No. B605684
M. Wt: 325.3034
InChI Key: RBAHIIPVJVMACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide”, also known as VU0424238, is a novel negative allosteric modulator of metabotropic glutamate receptor subtype 5 . It was selected for clinical evaluation due to its promising results .


Synthesis Analysis

The synthesis of this compound involves several steps, including the use of NMR spectra and high-resolution mass spectra . Unfortunately, the exact synthetic procedures are not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H12FN5O2 . It contains a fluoropyridinyl group, a methyl group, and a pyrimidinyl-oxy group attached to a picolinamide core .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 325.3 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources.

Scientific Research Applications

Development as a Negative Allosteric Modulator for Treating Depression

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238 or auglurant, is being developed as a novel mGlu5 negative allosteric modulator (NAM). This compound is particularly significant for its application in alternative treatments for depression. A detailed process for the kilogram-scale synthesis of this compound has been established, which is crucial for supporting its clinical trials (David et al., 2017).

Exploration in Psychiatric and Neurodegenerative Disorders

The compound has undergone extensive preclinical evaluation for its potential utility in treating various psychiatric and neurodegenerative disorders. Despite some promising results in clinical studies, it has yet to reach the market. This research underscores its selectivity and efficacy, highlighting its significant potential in clinical applications (Felts et al., 2017).

Potential as a Renal PET Agent

In another application, a derivative of picolinamide, N-(6-[18F]Fluoropyridin-3-yl)glycine, has been investigated as a new renal PET agent for evaluating renal function. This research demonstrates the potential of fluorine-18 labeled hippurate analogues of picolinamide in medical imaging, particularly in PET renography (Wang et al., 2019).

Antimycobacterial Activity

There is also significant interest in the antimycobacterial activity of picolinamide derivatives. Research has identified several novel dihydropyrimidine derivatives that exhibit potent activity against Mycobacterium tuberculosis, indicating the potential for therapeutic applications in combating tuberculosis (Elumalai et al., 2013).

properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHIIPVJVMACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide

CAS RN

1396337-04-4
Record name Auglurant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AUGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-methyl-4-(pyrimidin-5-yloxy)picolinic acid (610 mg, 2.64 mmol, 1 eq) and 5-fluoro-2-aminopyridine (296 mg, 2.64 mmol, 1 eq) were dissolved in pyridine (40 mL) in a flame-dried round-bottom flask. The reaction was cooled to −15° C. and phosphorus oxychloride (270 μL, 2.90 mmol, 1.1 eq) was added dropwise while keeping the temperature below −15° C. After stirring for 30 minutes at −15° C. and the reaction was quenched with ice-water and neutralized with 10% K2CO3. The mixture was extracted with EtOAc (3×) and the combined organics were dried (MgSO4), filtered, and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 310 mg (36%) of the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 10.48 (s, 1H), 9.18 (s, 1H), 8.88 (s, 2H), 8.40 (d, J=3.0 Hz, 1H), 8.27 (dd, J=9.2 Hz, 4.10 Hz, 1H), 7.86 (td, J=8.6, 3.1 Hz, 1H), 7.55 (d, J=2.3 Hz, 1H), 7.29 (d, J=2.3 Hz, 1H), 2.58 (s, 3H); ES-MS [M+1]+: 326.2.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
270 μL
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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